1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone
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Overview
Description
1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone is a chemical compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
Chemical Reactions Analysis
1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloromethyl group can undergo substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in biological studies, including enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of 1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
1-[2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-YL]ethanone can be compared with other similar compounds, such as:
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone: This compound also contains a trifluoromethyl group but differs in the position of the functional groups on the pyridine ring.
2-Chloro-4-(trifluoromethyl)pyridine: This compound has a similar structure but lacks the ethanone group, leading to different chemical properties and applications.
Properties
Molecular Formula |
C9H7ClF3NO |
---|---|
Molecular Weight |
237.60 g/mol |
IUPAC Name |
1-[2-(chloromethyl)-6-(trifluoromethyl)pyridin-4-yl]ethanone |
InChI |
InChI=1S/C9H7ClF3NO/c1-5(15)6-2-7(4-10)14-8(3-6)9(11,12)13/h2-3H,4H2,1H3 |
InChI Key |
QNWLRRMUBHFFMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C(F)(F)F)CCl |
Origin of Product |
United States |
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